3-(4-bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one
Description
This chromen-4-one derivative features a 4-bromophenyl group at position 3, a dimethylaminomethyl substituent at position 8, a hydroxyl group at position 7, and a methyl group at position 2. The dimethylaminomethyl moiety contributes to solubility via protonation, while the hydroxyl group at position 7 enables hydrogen bonding, critical for target interactions .
Properties
IUPAC Name |
3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3/c1-11-17(12-4-6-13(20)7-5-12)18(23)14-8-9-16(22)15(10-21(2)3)19(14)24-11/h4-9,22H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERDJXGAJHGETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Dimethylamino Methyl Group: The dimethylamino methyl group can be introduced through a Mannich reaction, which involves the reaction of the chromen-4-one derivative with formaldehyde and dimethylamine.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of a hydroxyl derivative
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a Mannich reaction involving dimethylamine and a suitable aldehyde, resulting in a structure that incorporates both chromenone and dimethylamino functionalities. The molecular formula is with a molecular weight of 388.3 g/mol. The compound's unique structure contributes to its biological activity, particularly in anticancer research.
Anticancer Properties
Research indicates that derivatives of Mannich bases, including the studied compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : The compound has shown higher cytotoxicity compared to standard chemotherapeutic agents such as 5-fluorouracil against human colon cancer cell lines. In studies, it demonstrated IC50 values significantly lower than those of reference drugs, indicating potent anticancer properties .
- Mechanism of Action : The mechanism behind its anticancer activity may involve the inhibition of glutathione S-transferase π, which is crucial for cellular detoxification processes in cancer cells . This inhibition can lead to increased oxidative stress within the tumor cells, promoting apoptosis.
Other Biological Activities
In addition to its anticancer properties, the compound has been investigated for other therapeutic potentials:
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Mannich Bases in Medicinal Chemistry | Anticancer Activity | Demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values lower than 2 μg/mL for certain derivatives. |
| Synthesis and Biological Activity Characterization | Antimicrobial Properties | Suggested potential antimicrobial activity; further studies needed for this specific compound. |
| Synthesis and Crystal Structure | Structural Analysis | Provided insights into the synthesis process and structural characteristics that influence biological activity. |
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Influencing Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one
- Structural Difference : Chlorine replaces bromine at the phenyl group (position 3).
- Impact: Molecular Weight: Lower molecular mass (343.81 g/mol vs. ~362.76 g/mol for the bromo analog) due to Cl (35.45 g/mol) vs. Br (79.90 g/mol) . Electronic Effects: Chlorine’s electronegativity may alter π-π stacking interactions with aromatic residues in target proteins.
3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one
- Structural Differences: Position 8: 4-Methylpiperazinylmethyl replaces dimethylaminomethyl. Position 2: Trifluoromethyl replaces methyl.
- Impact: Solubility: Piperazine introduces basicity, enhancing water solubility at physiological pH . Steric Effects: Bulkier piperazinyl group may hinder binding to compact active sites. Electron-Withdrawing Effects: Trifluoromethyl at position 2 increases metabolic stability but reduces electron density on the chromenone core .
8-[(Dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
- Structural Differences :
- Position 3: 4-Methoxyphenyl replaces 4-bromophenyl.
- Position 2: Trifluoromethyl replaces methyl.
- Impact: Hydrogen Bonding: Methoxy’s electron-donating effect enhances π-π interactions but eliminates halogen bonding seen in bromo/chloro analogs.
Dimefline (7-Methoxy-8-((dimethylamino)methyl)-3-methylflavone)
- Structural Differences :
- Position 7: Methoxy replaces hydroxyl.
- Position 3: Methyl replaces bromophenyl.
- Impact :
Pharmacological and Physicochemical Properties
Biological Activity
3-(4-bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one, often referred to as BMH-30, is a synthetic compound belonging to the class of coumarins . This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The presence of a bromophenyl group, a dimethylamino substituent, and a hydroxy group enhances its chemical properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of BMH-30 is C₁₈H₁₈BrN₃O₃, with a molecular weight of approximately 396.27 g/mol. Its structural characteristics include:
- Bromophenyl group : Enhances reactivity and modifies electronic properties.
- Dimethylamino group : Potentially increases solubility and biological activity.
- Hydroxy group : Contributes to antioxidant properties.
Biological Activities
Research indicates that BMH-30 exhibits significant biological activities, including:
-
Anticancer Activity :
- BMH-30 has shown promising results in inhibiting cancer cell proliferation. Studies indicate that similar compounds with bromine substitutions enhance anticancer efficacy by reducing cell viability in various cancer lines, including A549 (lung cancer) and HCT116 (colon cancer) cells .
- The mechanism is believed to involve apoptosis induction and cell cycle arrest.
-
Antibacterial Properties :
- BMH-30 demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom at the C2' position has been linked to improved antibacterial effects against strains such as E. coli and Staphylococcus aureus .
- Minimum inhibitory concentration (MIC) studies suggest effective inhibition at concentrations as low as 0.94 μg/mL for certain bacterial strains .
-
Antioxidant Activity :
- The hydroxy group in BMH-30 contributes to its ability to scavenge free radicals, thereby exhibiting antioxidant properties. This activity is crucial for potential applications in preventing oxidative stress-related diseases.
Comparative Analysis with Related Compounds
A comparative analysis highlights the biological activity of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one | Fluorine instead of bromine | Anticancer activity |
| 3-(4-methoxyphenyl)-8-(dimethylamino)methyl-7-hydroxy-2-methyl-4H-chromen-4-one | Methoxy substituent | Antioxidant properties |
| 3-(4-hydroxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one | Hydroxyl groups at both ends | Antibacterial activity |
Case Studies
- Anticancer Study : In a study assessing the anticancer potential of BMH-30, it was found that the compound significantly reduced the viability of A549 cells by over 60% at a concentration of 10 μM, indicating strong cytotoxic effects .
- Antibacterial Efficacy : Another study evaluated the antibacterial efficacy of BMH-30 against various bacterial strains. Results indicated that the compound exhibited an MIC value comparable to standard antibiotics, showcasing its potential as an alternative therapeutic agent .
Q & A
Q. What are the common synthetic routes for this chromenone derivative, and what reaction conditions are optimal?
Answer: The compound is synthesized via a Mannich reaction , which introduces the dimethylaminomethyl group to the chromenone core. A typical procedure involves:
- Reactants : Daidzein (or analogous precursor), formaldehyde (37% solution), dimethylamine (40% aqueous solution).
- Solvent : Ethanol (99% purity).
- Molar ratio : 1:1:1 (precursor:formaldehyde:dimethylamine).
- Conditions : Stirring at room temperature for 12–24 hours, followed by crystallization.
Q. Key Steps :
Mannich Reaction : The dimethylaminomethyl group is introduced at the C8 position of the chromenone scaffold .
Purification : Recrystallization from ethanol yields pure crystals suitable for structural analysis.
Q. Table 1: Synthesis Conditions
| Component | Quantity/Concentration | Role |
|---|---|---|
| Formaldehyde | 37% solution | Alkylating agent |
| Dimethylamine | 40% aqueous solution | Amine donor |
| Ethanol | 99% purity | Solvent |
| Reaction Time | 12–24 hours | Completion |
Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?
Answer: A multi-technique approach ensures accurate characterization:
NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies substituent positions (e.g., bromophenyl, hydroxyl, methyl groups). For example, the hydroxyl proton at C7 appears as a singlet (~δ 12 ppm) .
X-ray Diffraction (XRD) :
- Key Parameters : Bond lengths, dihedral angles (e.g., bromophenyl ring vs. chromenone plane: ~90°), and hydrogen-bonding networks .
- Software : SHELXL for refinement and ORTEP-III for visualization .
IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹) .
Critical Note : Cross-validate NMR and XRD data to resolve ambiguities in substituent orientation .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structure refinement?
Answer: Contradictions in electron density maps or bond lengths often arise from disorder or thermal motion . Strategies include:
SHELXL Refinement :
- Use TWIN/BASF commands for twinned crystals.
- Apply ISOR/DFIX restraints to disordered moieties (e.g., dimethylamino group) .
Validation Tools :
- Check R-factors (target < 5%) and Goodness-of-Fit (GoF ~1.0).
- Compare with analogous structures (e.g., reports C–Br bond lengths of 1.89–1.91 Å) .
Case Study : In , molecular disorder at the methylamino group was resolved using partial occupancy refinement .
Q. What intermolecular interactions stabilize the crystal packing, and how do they influence physicochemical properties?
Answer: The crystal lattice is stabilized by:
Hydrogen Bonds :
- Intramolecular O–H⋯O bonds form S(6) ring motifs , enhancing planar rigidity .
- Intermolecular N–H⋯O bonds create hexagonal networks parallel to the ab plane .
Halogen Interactions :
Q. Impact on Properties :
- Solubility : Polar interactions favor solubility in alcohols but limit it in nonpolar solvents.
- Thermal Stability : Strong hydrogen bonds increase melting points (>200°C) .
Q. Table 2: Key Intermolecular Interactions
| Interaction Type | Distance (Å) | Angle (°) | Role in Packing |
|---|---|---|---|
| N–H⋯O (intramolecular) | 1.89 | 156 | Planar rigidity |
| Br⋯O (intermolecular) | 2.98–3.22 | 142–172 | Stabilizes 3D lattice |
Q. How do substituents (e.g., bromophenyl, dimethylamino) affect electronic structure and reactivity?
Answer:
- Bromophenyl Group :
- Dimethylamino Group :
Q. Experimental Validation :
- DFT Calculations : Compare HOMO/LUMO distributions to assess electronic effects.
- Hammett Constants : Use σ values (Br: +0.23) to predict substituent influence on reaction rates .
Q. What strategies are employed to resolve contradictions in spectroscopic vs. crystallographic data?
Answer: Contradictions (e.g., NMR vs. XRD substituent positions) require:
Dynamic NMR Analysis :
Complementary Techniques :
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ = 432.2 Da).
- PXRD : Verify phase purity if single crystals are unavailable .
Crystallographic Reinterpretation :
Example : In , discrepancies in methyl group positions were resolved by refining anisotropic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
